molecular formula C9H12ClNO2S B8724971 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride

4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride

Cat. No.: B8724971
M. Wt: 233.72 g/mol
InChI Key: FKELBQFILCLPSM-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H12ClNO2S. It is a white crystalline solid with a strong pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of p-(Dimethylamino)methylbenzene. The reaction is carried out by treating p-(Dimethylamino)methylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    p-(Dimethylamino)methylbenzene is reacted with chlorosulfonic acid (HSO3Cl) to form this compound.
    • Reaction conditions: The reaction is typically carried out at a temperature range of 0-5°C to prevent decomposition of the product.
    • Equation:

      C9H11N+HSO3ClC9H12ClNO2S+HCl\text{C}_9\text{H}_{11}\text{N} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_9\text{H}_{12}\text{ClNO}_2\text{S} + \text{HCl} C9​H11​N+HSO3​Cl→C9​H12​ClNO2​S+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Electrophilic Aromatic Substitution: The presence of the dimethylamino group activates the benzene ring towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Thiols: React to form sulfonate thioesters.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.

    Organic Synthesis: Serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules.

    Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Material Science: Employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonyl Chloride: Similar in structure but lacks the dimethylamino group.

    p-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a dimethylamino group.

    p-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride makes it more reactive towards electrophilic aromatic substitution reactions compared to its analogs. This unique reactivity is advantageous in certain synthetic applications where enhanced reactivity is desired.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

4-[(dimethylamino)methyl]benzenesulfonyl chloride

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3

InChI Key

FKELBQFILCLPSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N,N-Dimethyl benzylamine (7 ml) was dissolved in 40 ml of dichloromethane and chlorosulfonic acid (12 ml) was slowly added at 0° C. The reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was poured into ice to give solids, which was collected by filtration. 2.63 g of the titled compound was obtained. Additional crops (1.34 g) was obtained from the dichloromethane extraction of the filtrate.
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40 mL
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12 mL
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Synthesis routes and methods II

Procedure details

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